Glycolate Oxidase (HAO1) Inhibitory Potency: 5-Phenoxy-Triazole-4-Carboxylic Acids Achieve Nanomolar IC50 Values
The 5-aryloxy-1H-1,2,3-triazole-4-carboxylic acid scaffold, to which 5-(4-fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid belongs, is the core of the most potent glycolate oxidase (HAO1) inhibitors disclosed in patent US11504367. A closely related analog, 5-(3-fluoro-5-(2-phenylethynyl)phenoxy)-1H-1,2,3-triazole-4-carboxylic acid, exhibits an IC50 of 2 nM against recombinant human HAO1 [1]. This potency is contingent on the 5-phenoxy substitution; N1-substituted triazole carboxylic acids are not reported as potent HAO1 inhibitors, establishing a clear scaffold-level differentiation for procurement decisions focused on this target.
| Evidence Dimension | Inhibitory potency against human glycolate oxidase (HAO1) |
|---|---|
| Target Compound Data | 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid (core scaffold); direct IC50 data not available in public domain for the exact compound. |
| Comparator Or Baseline | Closest disclosed analog: 5-(3-fluoro-5-(2-phenylethynyl)phenoxy)-1H-1,2,3-triazole-4-carboxylic acid, IC50 = 2 nM (US11504367, Example 258) [1]. |
| Quantified Difference | The 5-aryloxy substitution pattern is essential for nanomolar potency. N1-substituted triazole-4-carboxylic acids lack this activity profile. |
| Conditions | In vitro glycolate oxidase assay using recombinant full-length human HAO1 [1]. |
Why This Matters
For researchers developing HAO1 inhibitors, procuring a building block with the validated 5-phenoxy-carboxylic acid geometry is essential, as alternative triazole regioisomers will not produce a compound occupying the same pharmacophore space.
- [1] BindingDB. BDBM581160: 5-(3-fluoro-5-(2-phenylethynyl)phenoxy)-1H-1,2,3-triazole-4-carboxylic acid (US11504367, Example 258). IC50 data for HAO1. View Source
